c-Met-IN-13 is a synthetic compound designed as an inhibitor of the c-Met receptor tyrosine kinase, which plays a critical role in various cellular processes, including proliferation, survival, and migration. The c-Met pathway is implicated in several cancers, making it a target for therapeutic intervention. This compound belongs to a class of small molecule inhibitors that have been developed to selectively inhibit the activity of c-Met in cancer cells.
c-Met-IN-13 is derived from a series of compounds that feature triazolopyrazine and pyridoxazine scaffolds. These compounds were synthesized and evaluated for their efficacy against c-Met through various biological assays . The classification of c-Met-IN-13 falls under small molecule inhibitors targeting receptor tyrosine kinases, specifically focusing on the c-Met pathway.
The synthesis of c-Met-IN-13 involves several key steps:
The molecular structure of c-Met-IN-13 features a complex arrangement that includes:
The detailed structural data can be analyzed through crystallography or computational modeling, which provides insights into how the compound fits within the binding pocket of c-Met .
c-Met-IN-13 undergoes specific chemical reactions that facilitate its inhibitory action:
The mechanism of action for c-Met-IN-13 involves:
The physical and chemical properties of c-Met-IN-13 include:
These properties are critical for determining the pharmacokinetics and pharmacodynamics of the compound in vivo .
c-Met-IN-13 has several potential applications in scientific research and clinical settings:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5